Cysteine sulfinic acid

Übersicht

Beschreibung

3-Sulfinoalanine is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

3-Sulfinoalanine is a natural product found in Homo sapiens with data available.

Wirkmechanismus

- Its primary targets include:

- Proteins : CSA can react with endogenous or exogenous electrophiles, forming covalent bonds with proteins. These modifications alter cellular states and functions .

- Enzymes : CSA interacts with enzymes involved in metabolic pathways, such as cysteine dioxygenases and cysteine sulfinic acid decarboxylase .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Understanding CSA’s multifaceted role can aid in developing novel cancer therapies and enhancing our comprehension of tumor biology . 🌟

Biochemische Analyse

Biochemical Properties

Cysteine sulfinic acid plays a crucial role in biochemical reactions, particularly in the metabolism of cysteine. It is formed from cysteine through the action of the enzyme cysteine dioxygenase. This compound is further decarboxylated by sulfinoalanine decarboxylase to form hypotaurine, which is then oxidized to taurine by hypotaurine dehydrogenase . Proteins containing this compound residues are substrates for this compound reductase . Additionally, this compound is found at the active site of some nitrile hydratases .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It is involved in the regulation of oxidative stress responses and redox signaling. The oxidation of cysteine thiols to this compound is a reversible post-translational modification that can affect protein function and stability . This compound also plays a role in the synthesis of taurine, which is important for cellular osmoregulation and antioxidant defense .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It is formed by the oxidation of cysteine by cysteine dioxygenase, which catalyzes the addition of molecular oxygen to cysteine, resulting in the formation of this compound . This compound can undergo further oxidation or reduction, influencing the redox state of the cell and modulating the activity of redox-sensitive proteins . Additionally, this compound can act as a substrate for enzymes such as sulfinoalanine decarboxylase, leading to the production of hypotaurine and taurine .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under physiological conditions but can undergo further oxidation to form cysteine sulfonic acid . Long-term studies have shown that this compound can influence cellular function by modulating redox signaling pathways and affecting protein function through oxidative modifications . In vitro and in vivo studies have demonstrated that this compound can have both short-term and long-term effects on cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that low doses of this compound can promote cellular antioxidant defense and support normal cellular function . High doses of this compound can lead to oxidative stress and cellular damage due to excessive oxidation of cysteine residues . Threshold effects have been observed, where moderate doses of this compound can enhance cellular function, while excessive doses can be toxic .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the this compound pathway, which leads to the production of taurine . This compound is formed from cysteine through the action of cysteine dioxygenase and is further metabolized by sulfinoalanine decarboxylase and hypotaurine dehydrogenase . This compound also interacts with various enzymes and cofactors involved in redox metabolism and oxidative stress responses .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. The taurine transporter (TauT) plays a role in the uptake and distribution of this compound-derived taurine . This compound can accumulate in specific tissues, such as the liver and brain, where it participates in redox signaling and antioxidant defense . The distribution of this compound is influenced by its interactions with transporters and binding proteins that facilitate its movement across cellular membranes .

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm and mitochondria . Its activity and function are influenced by its subcellular localization, which is determined by targeting signals and post-translational modifications . In mitochondria, this compound participates in redox signaling and oxidative stress responses, while in the cytoplasm, it is involved in the synthesis of taurine and other sulfur-containing compounds .

Biologische Aktivität

Cysteine sulfinic acid (CSA) is a significant metabolite in the sulfur amino acid pathway, primarily involved in the biosynthesis of taurine. Its biological activities are diverse, influencing various physiological processes and linked to several pathological conditions. This article explores the biological activity of this compound, highlighting its role in cellular signaling, oxidative stress response, and potential implications in diseases.

This compound is formed through the oxidation of cysteine, resulting in a sulfinic acid group (-SO₂H). This modification is critical for regulating protein functions, particularly under oxidative stress conditions. The oxidation of cysteine can lead to three distinct species: sulfenic (-SOH), sulfinic (-SO₂H), and sulfonic (-SO₃H) acids, each with unique structural properties and biological implications .

Biological Functions

1. Role in Protein Modulation:

Cysteine residues are crucial for the redox state of proteins. The formation of this compound serves as a reversible post-translational modification that can modulate protein activity. For instance, in the case of DJ-1, a protein associated with Parkinson's disease, oxidation at Cys 106 to form this compound is essential for its protective function against oxidative stress .

2. Impact on Cellular Metabolism:

Recent studies have identified this compound's involvement in metabolic pathways affecting cell growth and survival. In glioblastoma cells, CSA has been shown to inhibit oxidative phosphorylation by affecting pyruvate dehydrogenase activity, leading to decreased ATP production and increased mitochondrial membrane potential . This suggests a potential role for CSA in cancer metabolism.

3. Interaction with Receptors:

this compound acts as an agonist at specific glutamate receptors (mGlu1a and mGlu5a), influencing neurotransmission and neuroprotection . This interaction highlights its potential role in neurological functions and disorders.

Case Study 1: DJ-1 Protein Functionality

A study demonstrated that mutations affecting the oxidation state of Cys 106 in DJ-1 led to loss of protective function against oxidative stress. The introduction of mutations that stabilize this compound formation allowed partial restoration of function, indicating its critical role in cellular protection mechanisms .

Case Study 2: this compound Decarboxylase (CSAD)

Research on CSAD, which catalyzes the conversion of this compound to hypotaurine, reveals its significance in taurine biosynthesis. Knockout models lacking CSAD exhibited increased neonatal mortality due to impaired taurine synthesis, underscoring the importance of this pathway for developmental health .

Table: Summary of Biological Activities

| Biological Activity | Description |

|---|---|

| Protein Modulation | Acts as a post-translational modification influencing protein function under oxidative stress. |

| Metabolic Regulation | Inhibits oxidative phosphorylation in glioblastoma cells; affects ATP production. |

| Receptor Agonism | Agonist at mGlu1a and mGlu5a receptors; potential neuroprotective effects. |

| Taurine Biosynthesis | Essential for the conversion of this compound to hypotaurine; critical for health. |

Wissenschaftliche Forschungsanwendungen

Cysteine sulfinic acid is an oxidized form of cysteine that is increasingly recognized for its role in protein function and cellular oxidative status . It is formed by the direct addition of oxygen to cysteine residues and is a versatile way for reactive oxygen species to alter protein activities .

Scientific Research Applications of this compound

- Detection of S-sulfinylated proteins this compound or S-sulfinylation, an oxidative post-translational modification (OxiPTM), has been historically challenging to analyze biochemically. A clickable, electrophilic diazene probe enables capture and site-centric proteomic analysis of this OxiPTM. This method revealed a notable difference between sulfenic acid modification (S-sulfenylation) and the S-sulfinylation dynamic response to oxidative stress, suggesting different roles for these OxiPTMs in redox regulation .

- DJ-1 Protein Studies this compound is critical for the protective activity of DJ-1, a protein associated with inherited parkinsonism. The ability of Cys106 to be oxidized to cysteine-sulfinic acid is required for DJ-1's protective function. Studies involving mutations at a glutamic acid residue (Glu 18) in human DJ-1 demonstrated that the formation of Cys 106-sulfinic acid is a key modification that regulates the protective function of DJ-1 .

- Taurine Biosynthesis this compound is involved in taurine biosynthesis. This compound decarboxylase (CSAD) catalyzes the last step of taurine biosynthesis in mammals .

- Enzyme Reactions and Catalysis this compound is involved in enzyme reactions and catalysis. Cystalysin, a PLP-dependent Cβ-Sγ lyase in Treponema denticola, can catalyze the β-desulfination of L-cysteine sulfinic acid .

- Synthesis of Peptides this compound can be used in the synthesis of peptides. A method for the synthesis of peptides with cysteine sulfinic acids was developed via protection of this compound as the methoxybenzyl (Mob) sulfone .

Figures

- Figure 3 : Decarboxylation of CSA and CA

- (a) Thin-layer chromatography of reaction samples obtained by incubation of L-aspartate (mM) with CSAD (30 μM) at room temperature overnight in 20 mM potassium phosphate buffer, pH 7.2, containing 0.2 mM DTT, 0.1 mM EDTA, and 0.08 mM PLP. Samples of L-aspartate and β-alanine were run as references.

- (b) Determination of GABA formation in the reaction of 32 μM CSAD with 50 mM sodium glutamate, in 20 mM potassium phosphate buffer, pH 7.2, containing 0.2 mM DTT and 0.1 mM EDTA. Measurements of amounts of GABA were carried out using the GABase assay, as described in Materials and Methods. Linear regression of data gave a velocity value of 0.09 μM·min-1.

- Figure 4 : Determination of kinetic parameter for CSA decarboxylation by circular dichroism

- (a) CD spectra of CSA at 0.125 mM (green), 0.25 mM (red), 0.5 mM (black), and 1 mM (blue).

- (b) Dependence of ellipticity (θ) at 220 nm as a function of CSA concentration. The θ was measured at different concentrations of CSA. The fitting of data with a linear regression gives a value of 50 ± 0.7 mdeg per 1 mM of CSA.

- Figure 6 : Structure of CSAD

- (c) Comparison between the putative catalytic loop of CSAD—comprising residues Ser331 to Lys341—with the structurally related loop of human GAD67 (PDB 2okj). The catalytically relevant tyrosine residues present on this loop are shown as sticks. Chain A and chain B of CSAD are shown in cyan and slate, respectively. Chain A and chain B of GAD 67 are shown in salmon and orange. For clarity, only PLP bound to CSAD is shown, yellow sticks. GABA bound to GAD67 is shown as pink sticks.

Eigenschaften

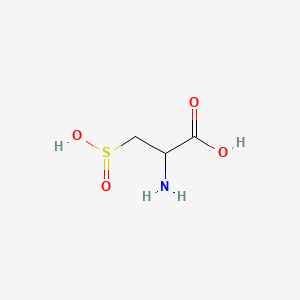

IUPAC Name |

2-amino-3-sulfinopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO4S/c4-2(3(5)6)1-9(7)8/h2H,1,4H2,(H,5,6)(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADVPTQAUNPRNPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)S(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201336725 | |

| Record name | 2-Amino-3-sulfinopropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201336725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>23 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID46500456 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

2381-08-0 | |

| Record name | Cysteine sulfinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002381080 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-3-sulfinopropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201336725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CYSTEINESULFINIC ACID, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UZY4HYK4ZX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.